A Technical Guide to 3-Bromo-1H-indazole-4-carboxylic Acid: Properties, Synthesis, and Reactivity for Drug Discovery
A Technical Guide to 3-Bromo-1H-indazole-4-carboxylic Acid: Properties, Synthesis, and Reactivity for Drug Discovery
Executive Summary
The indazole scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds, particularly kinase inhibitors.[1][2] This guide provides an in-depth technical overview of 3-Bromo-1H-indazole-4-carboxylic acid, a strategically functionalized building block designed for synthetic versatility. While less common than its isomer, 3-bromo-1H-indazole-5-carboxylic acid, the 3,4-substitution pattern offers unique steric and electronic properties for library synthesis and lead optimization. This document details the compound's predicted physicochemical properties, outlines plausible synthetic strategies, explores its key chemical reactions, and discusses its application in the context of drug discovery workflows. All protocols and claims are grounded in established chemical principles and supported by data from closely related analogues.
The Indazole Scaffold: A Pillar of Medicinal Chemistry
Indazoles are bicyclic aromatic heterocycles composed of a benzene ring fused to a pyrazole ring. This arrangement confers a unique set of properties that are highly advantageous for drug design:
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Structural Rigidity: The fused ring system provides a defined and rigid conformation, which can lead to higher-affinity binding with biological targets.
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Hydrogen Bonding: The pyrazole N-H group is an excellent hydrogen bond donor, frequently observed interacting with the hinge region of protein kinases.
-
Tunable Electronics: The aromatic system can be readily functionalized at multiple positions (C3, C4, C5, C6, C7, N1, N2) to modulate electronic properties, solubility, and metabolic stability.
A vast number of indazole derivatives have been investigated for a wide range of pharmacological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties.[2] The subject of this guide, 3-Bromo-1H-indazole-4-carboxylic acid, is a trifunctional scaffold, presenting orthogonal chemical handles for systematic structural elaboration.
Physicochemical and Spectroscopic Profile
While extensive experimental data for this specific isomer is not widely published, its properties can be reliably predicted based on its constituent parts and data from analogues like 1H-indazole-4-carboxylic acid (CAS 677306-38-6)[3] and other bromoindazole derivatives.
2.1. Physicochemical Properties
The key physicochemical properties are summarized in the table below. The presence of the bromine atom significantly increases the molecular weight and is expected to influence lipophilicity. The carboxylic acid group dictates its acidic nature and provides a handle for salt formation to improve aqueous solubility.
| Property | Value / Predicted Value | Rationale / Source |
| CAS Number | Not widely assigned; an isomer has CAS 885521-80-2.[4][5] | Based on supplier data for a positional isomer. |
| Molecular Formula | C₈H₅BrN₂O₂ | Calculated from structure. |
| Molecular Weight | 241.04 g/mol | Calculated from formula.[5] |
| Appearance | Predicted: Off-white to yellow solid. | Based on the appearance of the parent compound, 1H-indazole-4-carboxylic acid.[3] |
| Melting Point | Predicted: >250 °C | Carboxylic acids of indazoles are typically high-melting crystalline solids.[6] |
| pKa | Predicted: 3.5 - 4.5 | The carboxylic acid pKa is expected to be similar to benzoic acid, slightly influenced by the electron-withdrawing nature of the fused indazole ring. |
| Solubility | Predicted: Soluble in polar organic solvents (DMSO, DMF, MeOH); sparingly soluble in water. | Typical for heterocyclic carboxylic acids. |
2.2. Predicted Spectroscopic Data
Spectroscopic analysis is essential for structural confirmation. The expected NMR and IR features are detailed below.
| Spectroscopy | Predicted Chemical Shifts (δ) / Frequencies (cm⁻¹) | Interpretation |
| ¹H NMR | δ 13.0-14.0 (s, 1H, N-H)δ 12.0-13.0 (s, 1H, COOH)δ 7.5-8.5 (m, 3H, Ar-H) | The N-H and carboxylic acid protons are expected to be broad singlets and highly deshielded. The aromatic protons on the benzene ring will appear in the typical aromatic region.[7][8] The exact shifts and coupling patterns will depend on the specific isomer. |
| ¹³C NMR | δ 165-175 (C=O)δ 110-150 (Ar-C) | The carbonyl carbon of the carboxylic acid will be the most downfield signal. The carbon bearing the bromine (C3) will be shielded relative to an unsubstituted carbon but its exact shift is difficult to predict without experimental data. |
| IR Spectroscopy | 3200-2500 cm⁻¹ (broad, O-H)3100-3000 cm⁻¹ (N-H)1720-1680 cm⁻¹ (s, C=O) | A very broad O-H stretch is characteristic of a hydrogen-bonded carboxylic acid. A sharp, strong carbonyl (C=O) stretch is also a key diagnostic peak.[9] |
Synthetic Strategies
The synthesis of 3-Bromo-1H-indazole-4-carboxylic acid can be approached from two primary directions: late-stage bromination of a pre-formed indazole core or construction of the indazole ring from a suitably substituted precursor.
3.1. Retrosynthetic Analysis
A logical retrosynthetic analysis suggests two plausible routes, as illustrated below. Route A relies on the regioselective bromination of 1H-indazole-4-carboxylic acid. Route B involves forming the indazole ring from a brominated anthranilic acid derivative, a common strategy in heterocyclic chemistry.[10][11]
Caption: Divergent synthetic strategies for 3-Bromo-1H-indazole-4-carboxylic acid.
3.2. Field-Proven Protocol: Electrophilic Bromination (Route A)
Electrophilic bromination at the C3 position of the indazole ring is a well-established transformation.[12][13] The C3 position is electronically activated and often the most susceptible to electrophilic attack. The following protocol is adapted from procedures for similar indazole systems and represents a robust starting point for optimization.
Objective: To synthesize 3-Bromo-1H-indazole-4-carboxylic acid from 1H-indazole-4-carboxylic acid.
Materials:
-
1H-Indazole-4-carboxylic acid (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.1 eq)
-
Glacial Acetic Acid or DMF (as solvent)
-
Deionized Water
-
Saturated Sodium Bicarbonate Solution
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 1H-indazole-4-carboxylic acid (1.0 eq).
-
Dissolution: Add a suitable solvent like glacial acetic acid or DMF (approx. 10-20 mL per gram of starting material) and stir until the solid is fully dissolved. Gentle heating may be required.
-
Reagent Addition: Cool the solution to 0-5 °C using an ice bath. Add N-Bromosuccinimide (NBS, 1.1 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Causality Insight: Portion-wise addition of NBS at low temperature is crucial to control the reaction exotherm and minimize the formation of dibrominated or other side products. NBS is often preferred over elemental bromine for its ease of handling and higher selectivity.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Once the reaction is complete, pour the mixture into a beaker containing ice water (approx. 10 volumes). This will precipitate the crude product.
-
Isolation: Stir the slurry for 30 minutes, then collect the solid precipitate by vacuum filtration.
-
Purification: Wash the filter cake sequentially with cold water and a minimal amount of cold ether or hexanes to remove residual succinimide. If necessary, the crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid).
-
Validation: The final product's identity and purity should be confirmed by ¹H NMR, LC-MS, and melting point analysis.
Chemical Reactivity and Synthetic Utility
The value of 3-Bromo-1H-indazole-4-carboxylic acid lies in its ability to undergo a wide range of transformations at its three distinct functional sites: the carboxylic acid, the C3-bromo position, and the indazole N-H group.
Caption: Key reaction pathways for synthetic elaboration.
4.1. Reactions at the Carboxylic Acid: Amide Coupling
Amide bond formation is arguably the most common reaction in medicinal chemistry.[14][15] The carboxylic acid at the C4 position is readily converted to amides, providing a primary vector for exploring structure-activity relationships (SAR).
Protocol: Standard EDC/HOBt Amide Coupling
-
Activation: Dissolve 3-Bromo-1H-indazole-4-carboxylic acid (1.0 eq) in anhydrous DMF. Add 1-Hydroxybenzotriazole (HOBt, 1.2 eq) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl, 1.2 eq). Stir the mixture at room temperature for 15-30 minutes.
-
Causality Insight: The reaction of the carboxylic acid with EDC forms a highly reactive O-acylisourea intermediate. HOBt traps this intermediate to form an activated ester, which is less prone to side reactions (like racemization if chiral centers are present) and reacts cleanly with the amine.[9]
-
-
Amine Addition: Add the desired primary or secondary amine (1.1 eq) to the activated mixture, followed by a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA, 2.0-3.0 eq).
-
Reaction: Stir the reaction at room temperature for 4-24 hours, monitoring by LC-MS.
-
Workup & Purification: Dilute the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over sodium sulfate, and concentrate. The crude amide is typically purified by flash column chromatography.
4.2. Reactions at the C3-Bromo Position: Palladium-Catalyzed Cross-Coupling
The C3-bromo substituent is the molecule's gateway to immense structural diversity via palladium-catalyzed cross-coupling reactions.[16][17][18] This allows for the strategic installation of aryl, heteroaryl, alkyl, and alkynyl groups.
-
Suzuki-Miyaura Coupling: Reacting with boronic acids or esters in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and a base (e.g., K₂CO₃, Cs₂CO₃) is a powerful method for forming C(sp²)-C(sp²) bonds.[19][20] This is ideal for introducing substituted phenyl or heteroaryl rings to explore new binding pockets.
-
Sonogashira Coupling: Coupling with terminal alkynes using a palladium catalyst and a copper(I) co-catalyst introduces rigid alkynyl linkers, which can be used to probe deep channels in a protein active site or serve as precursors for further transformations.
-
Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds by coupling with a wide variety of amines, providing access to 3-aminoindazole derivatives which are themselves valuable pharmacophores.
Application in Drug Discovery: A Kinase Inhibitor Paradigm
3-Bromo-1H-indazole-4-carboxylic acid is an ideal starting point for a kinase inhibitor discovery program. The indazole N-H can act as a hinge-binding element, while the C3 and C4 positions allow for vectoral expansion into the solvent-exposed region and other pockets of the ATP-binding site.
Caption: Workflow from scaffold to targeted kinase inhibitor library.
A typical workflow would involve:
-
Library Synthesis: Create an initial library by reacting the C4-carboxylic acid with a diverse set of amines (R¹).
-
Screening: Screen this library for initial hits against a target kinase.
-
Lead Optimization: For active compounds, utilize the C3-bromo position to introduce a second diversity element (R²) via Suzuki coupling to improve potency and selectivity.
-
SAR Expansion: Further refine the structure by exploring different N1-alkyl groups to block the hydrogen bond donor and probe alternative binding modes.
Conclusion
3-Bromo-1H-indazole-4-carboxylic acid represents a high-potential, synthetically tractable building block for medicinal chemists and drug discovery scientists. Its trifunctional nature provides a robust platform for the rapid generation of diverse chemical libraries. The well-understood reactivity of the carboxylic acid and aryl bromide functionalities allows for predictable and efficient synthetic planning. By leveraging established protocols for amide coupling and palladium-catalyzed cross-coupling, researchers can systematically explore the chemical space around the privileged indazole core, accelerating the journey from hit identification to lead optimization.
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